2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
Descripción
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S2/c1-14(28-20(29)11-10-19(26-28)15-2-4-16(23)5-3-15)21(30)25-17-6-8-18(9-7-17)34(31,32)27-22-24-12-13-33-22/h2-14H,1H3,(H,24,27)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURJXCKWFARDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazinone core and thiazole moiety, suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C19H18FN5O3S |
| Molecular Weight | 405.44 g/mol |
| CAS Number | 922994-01-2 |
| IUPAC Name | 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression.
Inhibition of HDACs
Research has shown that compounds with similar structures exhibit significant HDAC inhibitory activity. For instance, a related compound demonstrated IC50 values of approximately 95.48 nM against HDAC3, indicating potent inhibition capabilities . This suggests that the target compound may also possess similar inhibitory properties, potentially leading to enhanced apoptosis in cancer cells.
Antiproliferative Effects
In vitro studies have been conducted to evaluate the antiproliferative effects of the compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |
| MDA-MB-231 | 1.50 | Cell cycle regulation |
| A2780 | 1.75 | Apoptosis promotion |
These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis, which is crucial for effective cancer therapy.
Case Studies
A recent study focused on the compound’s effects on HepG2 liver cancer cells. The results showed that treatment with varying concentrations (1 μM, 3 μM, and 9 μM) led to a significant increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration . Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
